{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Overview
Description
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine typically involves the reaction of imidazo[1,2-a]pyridine derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methanamine: Similar structure but lacks the methyl group on the amine.
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanamine: Similar structure but with a different position of the functional group.
{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine: Contains a methyl group at a different position
Uniqueness
The uniqueness of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNFOLBRZXMDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN2C=CN=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547089-77-9 | |
Record name | ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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